molecular formula C17H18N2O4S B3588354 N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B3588354
M. Wt: 346.4 g/mol
InChI Key: ZZCFFEXYVDMOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound with a molecular formula of C17H17NO4S This compound is known for its unique chemical structure, which includes an acetamide group, a sulfonyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves multiple steps. One common method includes the acetylation of 4-methylphenylsulfonyl chloride with acetamide in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound can disrupt the enzyme’s function, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: This compound shares the acetamide group but lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    N-(4-aminophenyl)sulfonylacetamide: This compound has a similar sulfonyl group but differs in the presence of an amino group instead of an acetyl group.

Uniqueness

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and acetamide groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-4-10-17(11-5-12)24(22,23)19(14(3)21)16-8-6-15(7-9-16)18-13(2)20/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFFEXYVDMOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Reactant of Route 2
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Reactant of Route 3
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.